
2-Fluoro-4-methylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-methylcyclohexan-1-amine is a fluorinated amine compound with the molecular formula C7H14FN and a molecular weight of 131.19 g/mol This compound is characterized by a cyclohexane ring substituted with a fluorine atom at the second position and a methyl group at the fourth position, along with an amine group at the first position
準備方法
The synthesis of 2-Fluoro-4-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the fluorination of 4-methylcyclohexanone followed by reductive amination. The reaction conditions typically include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
2-Fluoro-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Fluoro-4-methylcyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biological systems.
Medicine: Fluorinated amines are often explored for their potential as pharmaceutical intermediates or active pharmaceutical ingredients (APIs) due to their unique pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals, polymers, and specialty chemicals, where fluorinated compounds are valued for their stability and reactivity
作用機序
The mechanism of action of 2-Fluoro-4-methylcyclohexan-1-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .
類似化合物との比較
2-Fluoro-4-methylcyclohexan-1-amine can be compared with other similar compounds, such as:
2-Fluorocyclohexan-1-amine: Lacks the methyl group at the fourth position, which may affect its reactivity and biological activity.
4-Methylcyclohexan-1-amine: Lacks the fluorine atom, resulting in different chemical properties and applications.
2-Fluoro-4-methylcyclohexanol:
The uniqueness of this compound lies in the combination of its fluorine and amine functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C7H14FN |
|---|---|
分子量 |
131.19 g/mol |
IUPAC名 |
2-fluoro-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C7H14FN/c1-5-2-3-7(9)6(8)4-5/h5-7H,2-4,9H2,1H3 |
InChIキー |
UKOTUBCUTUIBNC-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
![3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL](/img/structure/B13195355.png)
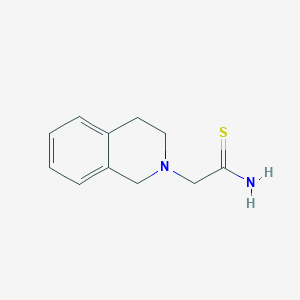
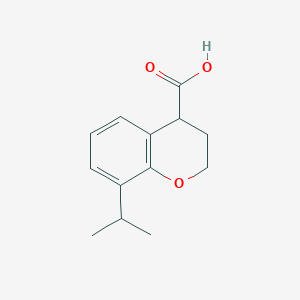
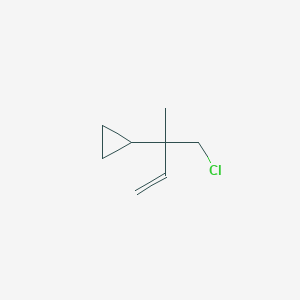
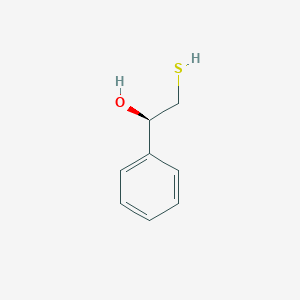
![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13195380.png)
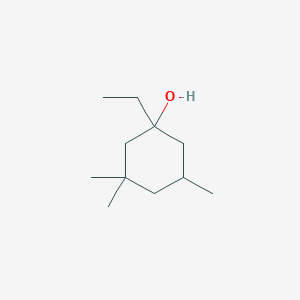
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)
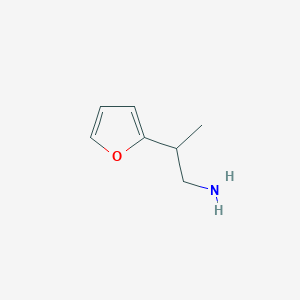
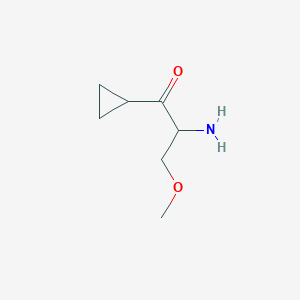
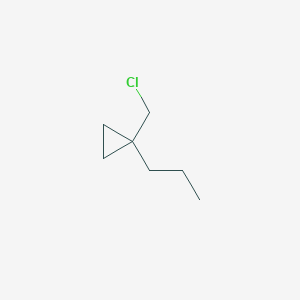
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)

